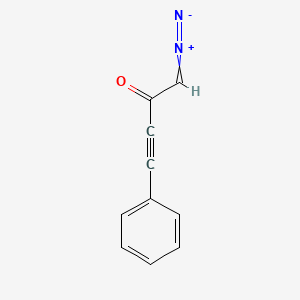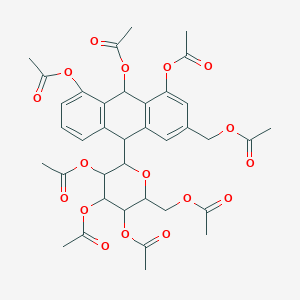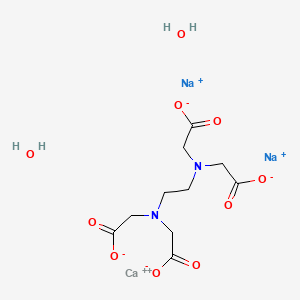
Dimenhydrinate-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimenhydrinate-d12 is a deuterated form of dimenhydrinate, a well-known antihistamine with antiemetic properties. It is primarily used in research settings to study the pharmacokinetics and metabolism of dimenhydrinate. The compound is composed of two drugs: 8-chlorotheophylline and diphenhydramine, with the latter being deuterated to form this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimenhydrinate-d12 involves the deuteration of diphenhydramine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Dimenhydrinate-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimenhydrinate-d12 is extensively used in scientific research due to its deuterated nature, which allows for more precise tracking in pharmacokinetic studies. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and interactions of dimenhydrinate in biological systems.
Medicine: Utilized in clinical research to investigate the pharmacokinetics and pharmacodynamics of dimenhydrinate.
Industry: Applied in the development of new formulations and delivery systems for antihistamines and antiemetics
Mécanisme D'action
Dimenhydrinate-d12 exerts its effects primarily through the antagonism of histamine H1 receptors. This action helps to reduce the symptoms of nausea and vomiting by blocking the action of histamine in the vestibular system. Additionally, the compound’s stimulant component, 8-chlorotheophylline, acts as an adenosine receptor antagonist, which helps to counteract the sedative effects of diphenhydramine .
Comparaison Avec Des Composés Similaires
Diphenhydramine: The primary component of dimenhydrinate, known for its antihistamine properties.
8-Chlorotheophylline: The stimulant component that helps to reduce drowsiness.
Meclizine: Another antihistamine used to treat motion sickness and vertigo.
Cyclizine: Similar to meclizine, used for nausea and motion sickness.
Uniqueness: Dimenhydrinate-d12 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in pharmacokinetic studies, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1346598-96-6 |
|---|---|
Formule moléculaire |
C₂₄H₁₆D₁₂ClN₅O₃ |
Poids moléculaire |
482.04 |
Synonymes |
8-Chlorotheophylline-d6 2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethylamine; 2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethylamine 8-Chlorotheophyllinate-d6; Amosyt-d12; Anautine-d12; Andramine-d12; Antemin-d12; Aviomarin-d12; Chloranautine-d12; Diamarin-d12; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


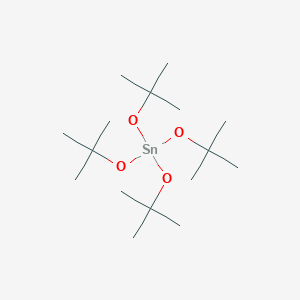
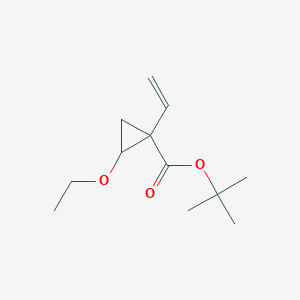
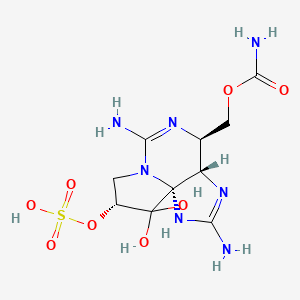
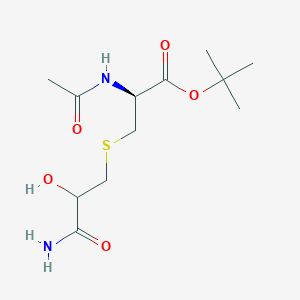
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

